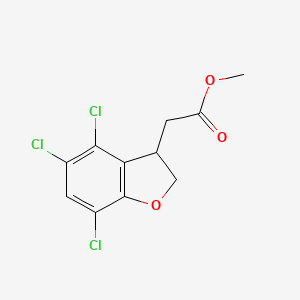

Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate

Description

Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate (CAS: 2070896-51-2) is a halogenated dihydrobenzofuran derivative characterized by a 2,3-dihydrobenzofuran core substituted with three chlorine atoms at positions 4, 5, and 7, and a methyl ester group at the 3-position acetate side chain. This compound is primarily utilized in research and development (R&D) contexts, particularly in synthetic organic chemistry and agrochemical studies . Its structural features—including the electron-withdrawing chlorine substituents and the rigid dihydrobenzofuran scaffold—impart unique physicochemical properties, such as enhanced lipophilicity and stability, which are critical for applications in pesticide development or pharmacological intermediates .

Properties

Molecular Formula |

C11H9Cl3O3 |

|---|---|

Molecular Weight |

295.5 g/mol |

IUPAC Name |

methyl 2-(4,5,7-trichloro-2,3-dihydro-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C11H9Cl3O3/c1-16-8(15)2-5-4-17-11-7(13)3-6(12)10(14)9(5)11/h3,5H,2,4H2,1H3 |

InChI Key |

PDHUOFHLJNQEFK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1COC2=C1C(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate typically involves the esterification of 4,5,7-trichloro-2,3-dihydrobenzofuran-3-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4,5,7-trichloro-2,3-dihydrobenzofuran-3-acetic acid.

Reduction: Formation of 4,5,7-trichloro-2,3-dihydrobenzofuran-3-ethanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of dihydrobenzofuran derivatives, many of which share the core structure but differ in substituents. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate and Analogues

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. Fluorine/Methoxy : The trichloro substitution in this compound increases its electron-withdrawing character and steric bulk compared to fluoro- or methoxy-substituted analogues. This enhances its stability in oxidative environments, making it suitable for pesticidal applications . In contrast, the 6-fluoro derivative (CAS: 2070896-64-7) exhibits lower steric hindrance and higher electronegativity, favoring interactions in biological systems (e.g., enzyme binding) .

- Carboxylic Acid vs. Methyl Ester : The methyl ester group in the target compound improves lipophilicity and metabolic stability compared to carboxylated analogues (e.g., 4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid), which are more polar and prone to ionization .

Physicochemical Properties Lipophilicity: Chlorinated derivatives generally exhibit higher logP values than fluoro- or methoxy-substituted compounds due to the hydrophobic nature of chlorine . Thermal Stability: The trichloro substitution likely increases thermal stability, as seen in analogous chlorinated pesticides like dichlone (2,3-dichloro-1,4-naphthalenedione), which decompose at higher temperatures than non-halogenated compounds .

NMR Spectral Analysis

- Studies on structurally related compounds (e.g., Rapa analogues) demonstrate that substituent-induced changes in chemical shifts are localized to specific regions (e.g., positions 29–36 and 39–44 in dihydrobenzofurans), allowing precise structural elucidation . For this compound, the chlorine atoms would deshield adjacent protons, producing distinct δ values in regions A and B compared to fluoro or methoxy derivatives .

Applications

- Agrochemicals : The trichloro derivative’s stability and lipophilicity align with pesticidal activity, similar to 2,3-dihydro-2,2-dimethyl-7-benzofuranyl carbamates (e.g., carbosulfan) .

- Pharmaceuticals : Fluoro and methoxy analogues are more common in drug development due to their balanced polarity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.